molecular formula C16H21N5O5S2 B2502065 2,5-dimethyl-N-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 2034356-62-0

2,5-dimethyl-N-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No. B2502065
CAS RN: 2034356-62-0
M. Wt: 427.49
InChI Key: MZXKOWZQIOMOGO-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which is a class of compounds known for their wide range of biological activities. The structure of the compound suggests that it may have potential as a pharmacological agent due to the presence of a 1,2,4-triazole ring, a moiety that is often associated with various biological properties, including antimalarial activity as indicated by the synthesis of similar compounds for antimalarial drug development .

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives typically involves multiple steps, including the formation of the triazole ring and subsequent attachment to the benzenesulfonamide moiety. The yields for such syntheses can vary, as seen in the synthesis of related compounds where yields ranged from 50% to 62% . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar techniques and challenges.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a common feature in many biologically active compounds. The 1,2,4-triazole ring present in the compound is a five-membered heterocycle containing three nitrogen atoms, which can interact with biological targets through various types of bonding and interactions .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors. The triazole ring can also engage in interactions with biological molecules, which is why such structures are explored for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of the triazole ring and the sulfonamide group can affect properties such as solubility, acidity, and the ability to form crystals. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drugs. Although the specific properties of the compound are not provided, related compounds have been investigated for their antioxidant properties and enzyme inhibitory activity, suggesting that they may have moderate solubility and the ability to interact with biological targets .

Scientific Research Applications

Cytotoxic and Antiviral Activities

  • Cytotoxicity in Cancer Research : A study by Almashal et al. (2020) explored the synthesis and cytotoxic activities of triazolethymine derivatives, including compounds related to 2,5-dimethyl-N-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide. These derivatives showed significant cytotoxic activity against the human cancer cell line MDA-MB 231, indicating their potential as anticancer drugs (Almashal et al., 2020).
  • Anti-HIV Activity : The same study also evaluated the antiviral activity of these derivatives against HIV-1 and HIV-2 in MT-4 cells, with some derivatives showing potent activity against HIV-1 replication (Almashal et al., 2020).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Studies : Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles, closely related to the chemical . These compounds exhibited promising antibacterial potency against various bacterial strains, highlighting their potential use in treating bacterial infections (Wang et al., 2010).

Potential in Photodynamic Therapy for Cancer

  • Photodynamic Therapy Applications : Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. These derivatives, akin to 2,5-dimethyl-N-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide, exhibited properties useful for photodynamic therapy, a treatment approach for cancer (Pişkin et al., 2020).

Applications in Enzyme Inhibition

  • Enzyme Inhibition in Cancer Research : Alafeefy et al. (2015) researched benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrases, relevant enzymes in cancer. These compounds showed significant inhibition potential, suggesting a role in anticancer drug discovery (Alafeefy et al., 2015).

properties

IUPAC Name

2,5-dimethyl-N-[2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S2/c1-11-4-5-12(2)14(6-11)28(25,26)18-7-15(22)21-8-13(9-21)27(23,24)16-19-17-10-20(16)3/h4-6,10,13,18H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKOWZQIOMOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

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